![molecular formula C10H6FNO3 B3169882 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 938283-44-4](/img/structure/B3169882.png)
7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
“7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 938283-44-4 . It is a powder form substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 207.16 . The IUPAC name is 7-fluoro-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid .Physical And Chemical Properties Analysis
The compound is a powder form substance . It has a storage temperature of room temperature .Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme halts DNA replication, which is crucial for bacterial growth and reproduction .
Mode of Action
Fluoroquinolones, a class of compounds structurally similar to the compound , act by inhibiting the supercoiling activity of bacterial dna gyrase, thereby halting dna replication .
Biochemical Pathways
By analogy with fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna replication pathways .
Result of Action
Based on the mode of action, it can be inferred that the compound might lead to the inhibition of bacterial growth and reproduction by halting dna replication .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it a valuable tool for researchers studying bacterial infections. However, one of the limitations of this compound is its potential cytotoxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, researchers are exploring its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
In conclusion, this compound is a promising compound with potential therapeutic properties. Its broad-spectrum antibacterial activity, anticancer properties, and anti-inflammatory effects make it a valuable tool for researchers studying various diseases. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Scientific Research Applications
7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. Several studies have also reported its effectiveness against drug-resistant bacterial strains.
Safety and Hazards
properties
IUPAC Name |
7-fluoro-2-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDLAHPTTPKYQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213322 | |
Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101213322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
938283-44-4 | |
Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938283-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101213322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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